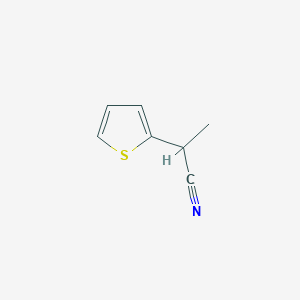

2-(Thiophen-2-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Thiophen-2-yl)propanenitrile is a heterocyclic organic compound with the molecular formula C7H7NS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanenitrile group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)propanenitrile typically involves the reaction of thiophene with propanenitrile under specific conditions. One common method is the condensation reaction, where thiophene is reacted with an appropriate nitrile compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Thiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(Thiophen-2-yl)propanamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-(Thiophen-2-yl)propanamine.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : 2-(Thiophen-2-yl)propanenitrile serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical entities.

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, certain modifications enhance its effectiveness against Candida albicans, reducing adherence and biofilm formation significantly.

- Anticancer Activity : Studies have shown that structurally similar compounds can inhibit cell proliferation in cancer cells. For example, compounds derived from this compound have demonstrated the ability to induce apoptosis in human liver cancer cells through mitochondrial dysfunction .

Medicine

- Drug Development Potential : Ongoing research is exploring the compound's potential as a pharmacophore in medicinal chemistry. Its interactions with biological targets such as enzymes or receptors could lead to the development of new therapeutic agents .

Industrial Applications

- Organic Semiconductors : this compound is utilized in developing organic semiconductors for electronic devices, including field-effect transistors and light-emitting diodes. Its unique electronic properties make it suitable for these applications .

Case Study 1: Antimicrobial Efficacy

In vitro tests on various thiophene derivatives showed enhanced antifungal activity against Candida albicans. Structural variations were found to optimize biological activity, suggesting that modifications of this compound could lead to more effective antifungal agents.

Case Study 2: Anticancer Activity

A study investigated the effects of related compounds on human liver cancer cells. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through mechanisms involving mitochondrial dysfunction, highlighting their potential in cancer therapy .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | N/A | Reduces adherence & biofilm formation |

| Structurally Similar Compound | Anticancer | 3.97 | Induces apoptosis via mitochondrial dysfunction |

| Other Thiophene Derivatives | Various | Varies | Various mechanisms depending on structure |

Mécanisme D'action

The mechanism of action of 2-(Thiophen-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Thiophene: A simpler analog with a similar five-membered ring structure but without the propanenitrile group.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

Uniqueness: 2-(Thiophen-2-yl)propanenitrile is unique due to the presence of both the thiophene ring and the nitrile group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Activité Biologique

2-(Thiophen-2-yl)propanenitrile, a compound characterized by its thiophene ring and nitrile group, has garnered interest in various fields of scientific research, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_7NS, and its structure features a thiophene ring attached to a propanenitrile group. The presence of the thiophene moiety contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also shown promising anticancer properties . In a study evaluating its effects on cancer cell lines, it was found to inhibit cell proliferation and induce apoptosis in several types of cancer cells, including breast (MCF-7) and lung cancer cells.

Key Findings:

- IC50 Values : The compound displayed IC50 values ranging from 5 to 10 µM across different cancer cell lines.

- Mechanism of Action : It was observed that this compound inhibits the MDM2-p53 interaction, leading to the stabilization of p53 and subsequent apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating signaling pathways associated with cell survival and proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can promote oxidative stress in cancer cells, leading to cell death.

Study on Anticancer Effects

In a recent study published in Green Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity. The derivatives showed enhanced binding affinity to the p53 protein, which is crucial for tumor suppression.

| Compound | Binding Affinity (Ki) | Effect on Cell Viability (%) |

|---|---|---|

| Compound A | 0.44 nM | 30% at 10 µM |

| Compound B | 0.52 nM | 25% at 10 µM |

Application in Drug Development

Ongoing research is exploring the use of this compound as a pharmacophore in drug design, particularly for developing new anticancer therapies . Its ability to modulate immune responses also positions it as a candidate for immunotherapy applications.

Propriétés

IUPAC Name |

2-thiophen-2-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOABKRIUPTTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.